molecular formula C7H4ClIO2 B077137 5-Chloro-2-iodobenzoic acid CAS No. 13421-00-6

5-Chloro-2-iodobenzoic acid

Cat. No. B077137
CAS RN: 13421-00-6
M. Wt: 282.46 g/mol
InChI Key: NRPQWTVTBCRPEL-UHFFFAOYSA-N
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Patent
US09321776B2

Procedure details

A solution of 5-chloro-2-iodobenzoic acid (3.0 g, 10.62 mmol), SOCl2 (12 mL) and DMF (0.6 mL) was gently warmed with a heat gun until the mixture became homogeneous (15 min). The solution was maintained at 23° C. for additional 30 min and then the solution was concentrated. MeOH (24 mL) was added to the crude residue and the solution was maintained at 23° C. for 30 min. The solution was concentrated and the residue was purified by flash chromatography on Biotage silica gel cartridge (cyclohexane to cyclohexane:EtOAc=85:15) to afford methyl 5-chloro-2-iodobenzoate (3.02 g, 10.20 mmol, 96%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([I:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].O=S(Cl)Cl.[CH3:16]N(C=O)C>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([I:11])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:16])=[O:8]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)I
Name
Quantity
12 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0.6 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(15 min)
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
ADDITION
Type
ADDITION
Details
MeOH (24 mL) was added to the crude residue
TEMPERATURE
Type
TEMPERATURE
Details
the solution was maintained at 23° C. for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on Biotage silica gel cartridge (cyclohexane to cyclohexane:EtOAc=85:15)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)OC)C1)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.2 mmol
AMOUNT: MASS 3.02 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.